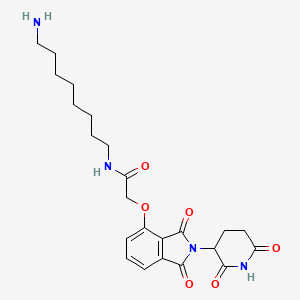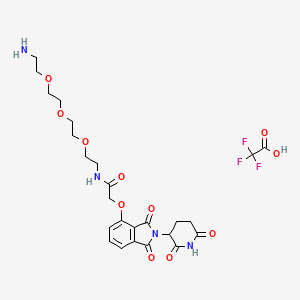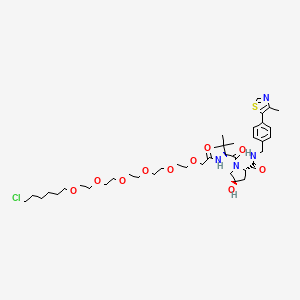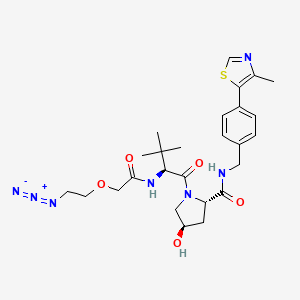
ATP-polyamine-biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ATP-polyamine-biotin, also known as APB, is the first cell-permeable ATP analogue . It is an efficient kinase cosubstrate that promotes biotin labeling of kinase substrates in live cells .
Synthesis Analysis
The synthesis of ATP-polyamine-biotin involves the use of the cationic polymer deacetylated chitosan to permeabilize ATP analogs for live cell applications, including kinase-catalyzed biotinylation . The cell permeability of APB is due to the presence of a polyamine linker, which is positively charged under physiological conditions and partially neutralizes the negative charges of the triphosphate .Molecular Structure Analysis
The molecular structure of ATP-polyamine-biotin is complex and includes a polyamine linker . Vibrational spectroscopy, such as infrared (IR), Raman, and inelastic neutron scattering (INS), coupled with theoretical calculations (quantum mechanical methods), can provide valuable structural evidence based on the analysis of the spectral features associated with each chemical group within the molecule .Chemical Reactions Analysis
ATP-polyamine-biotin is used in kinase research. Kinases are essential cell signaling enzymes that phosphorylate protein substrates using ATP as the universal cosubstrate . ATP-polyamine-biotin was used to transfer a phosphoramidylbiotin group to proteins through kinase-catalyzed labeling .Physical And Chemical Properties Analysis
ATP-polyamine-biotin has a molecular formula of C32H58N11O14P3S and a molecular weight of 945.85 . It is a white to off-white solid . It should be stored at 4°C and protected from light .科学的研究の応用
ATP-Polyamine-Biotin in Kinase-Catalyzed Biotinylation : ATP-polyamine-biotin (APB) is the first cell-permeable ATP analogue reported. APB promotes biotin labeling of kinase substrates in live cells, which has potential applications in phosphoprotein purification and analysis. This development forms a foundation for additional cell-permeable ATP analogues for cell-signaling research (Fouda & Pflum, 2015).
Polyamine Function in Plant Growth and Stress Responses : Polyamines (PAs) are involved in plant growth, development, and responses to environmental stresses. They are considered plant biostimulants, and both exogenously applied and endogenously produced PAs via genetic engineering can positively affect plant growth, productivity, and stress tolerance (Chen et al., 2019).
Essential Factors for Growth and Survival : PAs, including polyamine-biotin, are crucial for diverse processes like regulation of gene expression, cell proliferation, modulation of cell signaling, and membrane stabilization. They are essential for growth and involved in stress responses and diseases in plants, indicating their importance for plant survival (Kusano et al., 2008).
Effect on Cell Energy and Physiological Functions : The application of polyamines, including polyamine-biotin, has been shown to improve physiological and biochemical processes in plants exposed to water deficit stress. They enhance cellular ATP content, chlorophyll content, and other vital functions, contributing to improved plant performance under stress conditions (Ghassemi et al., 2018).
Polyamine Metabolism and Regulation : The metabolism of polyamines, including polyamine-biotin, involves transcriptional, translational, and post-translational mechanisms. Genetic studies and transgenic approaches have advanced understanding of how polyamines function and their potential biotechnological applications (Tiburcio et al., 1997).
Advances in Polyamine Research : Recent genetic analyses have shown that polyamines are essential for normal growth and development. This understanding opens up new avenues for investigating the role of polyamines, including ATP-polyamine-biotin, in plant science (Kumar et al., 1997).
Polyamine Metabolism in Neoplastic Growth and Chemotherapy : Polyamine-biosynthetic pathway, including polyamine-biotin, represents a target for developing agents inhibiting carcinogenesis and tumor growth. Depletion of polyamines inhibits the growth of neoplastic cells, highlighting its potential in cancer research (Pegg, 1988).
Role of Polyamines in Clinical Medicine : Polyamine research has applications in treating human malignancies, hyperproliferative skin diseases, and potentially in controlling cell differentiation and microbial/viral diseases (Jänne et al., 1983).
Polyamines in Molecular Biology : Polyamines are involved in numerous cellular processes and have been linked to aging, memory performance, neurodegenerative diseases, and metabolic disorders. Their exact molecular role remains one of the mysteries of molecular cell biology (Miller-Fleming et al., 2015).
作用機序
ATP-polyamine-biotin promotes biotin labeling of kinase substrates in live cells . It is an efficient kinase cosubstrate with conversions and kinetics similar to those of other known ATP analogues . Polyamines within mammalian cells are irreplaceable, as the depletion of polyamines will completely halt cell growth and proliferation .
将来の方向性
特性
IUPAC Name |
N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N11O14P3S/c1-41(15-7-11-34-24(44)10-4-3-9-23-25-21(18-61-23)39-32(47)40-25)13-5-6-14-42(2)16-8-12-38-58(48,49)56-60(52,53)57-59(50,51)54-17-22-27(45)28(46)31(55-22)43-20-37-26-29(33)35-19-36-30(26)43/h19-23,25,27-28,31,45-46H,3-18H2,1-2H3,(H,34,44)(H,50,51)(H,52,53)(H2,33,35,36)(H2,38,48,49)(H2,39,40,47)/t21-,22+,23-,25-,27+,28+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODMQMYTNMWWCS-MCINONILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN(C)CCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCCN(C)CCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)CCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N11O14P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 118704767 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

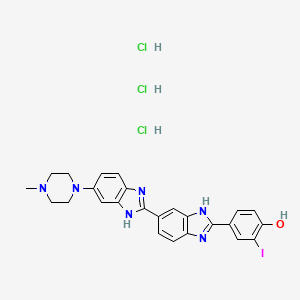
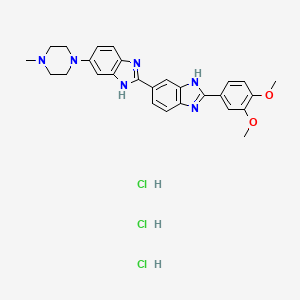
![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560571.png)
![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)
